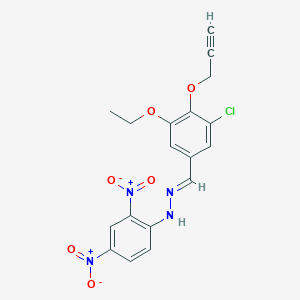![molecular formula C17H14INO2 B298242 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B298242.png)
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as TAK-147, and it belongs to the class of spirocyclic compounds that have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase (PDE), which is an enzyme that is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to inhibit platelet aggregation, which is a process that is involved in the formation of blood clots.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in various biological processes. This compound has also been found to exhibit a wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which requires the use of several chemical reagents.
未来方向
There are several future directions that can be explored in the field of scientific research related to 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione. One potential direction is the development of new drugs that are based on the structure of this compound. Additionally, further research can be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the synthesis process of this compound can be optimized to make it more efficient and cost-effective.
合成方法
The synthesis of 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of the starting material, which is a spirocyclic lactam. This is followed by the introduction of an iodine atom at the 3-position of the phenyl ring using a palladium-catalyzed cross-coupling reaction. The final step involves the reduction of the lactam carbonyl group to form the spirocyclic compound.
科学研究应用
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antiplatelet effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione |
|---|---|
分子式 |
C17H14INO2 |
分子量 |
391.2 g/mol |
IUPAC 名称 |
4-(3-iodophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C17H14INO2/c18-9-2-1-3-10(8-9)19-15(20)13-11-4-5-12(14(13)16(19)21)17(11)6-7-17/h1-5,8,11-14H,6-7H2 |
InChI 键 |
GVCLEJYIORRMRZ-UHFFFAOYSA-N |
SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)I |
规范 SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)